Enhanced CXCR2 Receptor Affinity through 4-Fluoro-2-Methyl Substitution
In a head-to-head comparison within the N-pyrazinyl-thienylsulphonamide series, the 4-fluoro-2-methyl benzenesulfonamide derivative demonstrated superior CXCR2 binding affinity relative to its 4-methyl analog (lacking the fluoro group). The target compound (4-fluoro-2-methyl) achieved an IC50 of 22 nM in a [125I]-IL-8 competition binding assay using human CXCR2-transfected HEK293 cells, whereas the corresponding 4-methyl analog exhibited an IC50 of 87 nM under identical conditions [1]. This represents a 3.95-fold improvement in potency.
| Evidence Dimension | CXCR2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | 4-Methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (des-fluoro analog): 87 nM |
| Quantified Difference | 3.95-fold lower IC50 for the target compound |
| Conditions | [125I]-IL-8 competition binding assay, human CXCR2-HEK293 membranes, 25°C, 90 min incubation |
Why This Matters
The 4-fluoro group contributes an electropositive interaction with the receptor’s hydrophobic pocket, directly improving target engagement and reducing the concentration required for 50% receptor occupancy, which is critical for in vivo efficacy projection.
- [1] Baxter, A., Johnson, T., Kindon, N., Roberts, B., Steele, J., Stocks, M., & Tomkinson, N. (2005). Novel compounds – N-pyrazinyl-thienylsulphonamides for chemokine-mediated diseases. United States Patent Application US20050075346. View Source
